(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LGD-5552 is a non-steroidal compound that acts as a selective glucocorticoid receptor modulator. It has been studied for its potent anti-inflammatory properties with reduced side effects compared to traditional glucocorticoids like prednisolone . This compound has shown promise in treating inflammatory conditions by efficiently binding to the glucocorticoid receptor and modulating gene expression .
Preparation Methods
The synthesis of LGD-5552 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure of LGD-5552 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for the glucocorticoid receptor.
Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods.
Chemical Reactions Analysis
LGD-5552 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of LGD-5552 with modified functional groups .
Scientific Research Applications
LGD-5552 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study selective glucocorticoid receptor modulation and its effects on gene expression.
Biology: The compound is used to investigate the molecular mechanisms of glucocorticoid receptor signaling and its impact on cellular processes.
Mechanism of Action
LGD-5552 exerts its effects by binding to the glucocorticoid receptor, a hormone-dependent transcription factor. Upon binding, the compound modulates the receptor’s activity, leading to the repression of pro-inflammatory genes and the induction of anti-inflammatory genes . This selective modulation results in potent anti-inflammatory effects with reduced side effects, as it differentially regulates gene expression compared to traditional glucocorticoids .
Comparison with Similar Compounds
LGD-5552 is compared to other selective glucocorticoid receptor modulators and traditional glucocorticoids like prednisolone. Similar compounds include:
Prednisolone: A commonly used glucocorticoid with potent anti-inflammatory effects but significant side effects.
Dexamethasone: Another glucocorticoid with similar efficacy but a higher risk of side effects.
Selective Glucocorticoid Receptor Modulators (SGRMs): Compounds designed to selectively modulate the glucocorticoid receptor, similar to LGD-5552, but with varying degrees of efficacy and safety.
LGD-5552 stands out due to its ability to provide potent anti-inflammatory effects with a reduced side effect profile, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C28H26FNO3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol |
InChI |
InChI=1S/C28H26FNO3/c1-15-7-6-8-17(26(15)29)13-22-24-18(25-21(33-22)12-11-20(31)27(25)32-5)9-10-19-23(24)16(2)14-28(3,4)30-19/h6-14,30-31H,1-5H3/b22-13- |
InChI Key |
ACYYHAZVNHMRMQ-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=C\2/C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F |
SMILES |
CC1=CC=CC(=C1F)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C2C3=C(C=CC4=C3C(=CC(N4)(C)C)C)C5=C(O2)C=CC(=C5OC)O)F |
Synonyms |
5-((2-fluoro-3-methylphenyl)methylene)-2,5-dihydro-10-methoxy-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinolin-9-ol LGD 5552 LGD-5552 LGD5552 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.